molecular formula C10H12N2O2S B1416821 (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea CAS No. 1152526-78-7

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea

Cat. No.: B1416821
CAS No.: 1152526-78-7
M. Wt: 224.28 g/mol
InChI Key: BPTFVQBOOQPKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol It is known for its unique structure, which includes a benzodioxepin ring fused with a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with thiourea under specific conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at room temperature . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiourea group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxepin ring.

    Reduction: Reduced forms of the thiourea group.

    Substitution: Alkylated thiourea derivatives.

Scientific Research Applications

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: A related compound with similar structural features but lacking the thiourea group.

    Thiourea: A simpler compound that shares the thiourea functional group but lacks the benzodioxepin ring.

Uniqueness

(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea is unique due to its combined structural features of a benzodioxepin ring and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c11-10(15)12-7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTFVQBOOQPKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=S)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
Reactant of Route 2
Reactant of Route 2
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
Reactant of Route 3
Reactant of Route 3
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
Reactant of Route 4
Reactant of Route 4
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
Reactant of Route 5
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
Reactant of Route 6
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.